molecular formula C17H12N4OS2 B3482777 N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea

N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3482777
M. Wt: 352.4 g/mol
InChI Key: OWMUTBDNQDANGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea, also known as NTU, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. NTU is a thiadiazole derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and survival. N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and reduce oxidative stress. N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This is an important process in cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea is its high yield and purity. The synthesis method is simple and efficient, and the product can be easily purified using standard techniques. N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has also been found to be stable under various conditions, which makes it suitable for use in lab experiments.
One of the limitations of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea is its limited solubility in water. This can make it difficult to use in certain experiments. However, various solubilization techniques can be used to overcome this limitation.

Future Directions

There are several future directions for the study of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea as a potential anti-cancer drug. Further studies are needed to determine the efficacy of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea in animal models and clinical trials.
Another area of interest is the study of the mechanism of action of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea. Further studies are needed to fully understand the signaling pathways involved in the anti-cancer, anti-inflammatory, and antioxidant activities of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea.
In addition, the study of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea as an anti-microbial agent is also an area of interest. Further studies are needed to determine the spectrum of activity of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea against various bacterial strains and its potential as a treatment for bacterial infections.
Conclusion:
In conclusion, N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea, or N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea, is a novel compound with potential applications in various fields. Its synthesis method is simple and efficient, and it has been shown to have anti-cancer, anti-inflammatory, and antioxidant activities. Further studies are needed to fully understand the mechanism of action of N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea and its potential as a drug candidate.

Scientific Research Applications

N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in various fields. In the field of medicine, N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
In addition to its anti-cancer properties, N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has also been studied for its anti-inflammatory and antioxidant activities. It has been found to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea has also shown potential as an anti-microbial agent, with activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

1-naphthalen-1-yl-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-16(18-13-8-3-6-11-5-1-2-7-12(11)13)19-17-21-20-15(24-17)14-9-4-10-23-14/h1-10H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMUTBDNQDANGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NN=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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